

# BMS-191095 Hydrochloride: In Vitro Experimental Protocols and Application Notes

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## Compound of Interest

Compound Name: BMS-191095 hydrochloride

Cat. No.: B3340025

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## Abstract

**BMS-191095 hydrochloride** is a potent and selective opener of mitochondrial ATP-sensitive potassium (mitoKATP) channels.[1][2][3] This document provides detailed in vitro experimental protocols for the characterization of **BMS-191095 hydrochloride**'s activity. The included methodologies cover key assays for assessing its mechanism of action and pharmacological effects, such as the evaluation of mitochondrial membrane potential, inhibition of platelet aggregation, and induction of vascular smooth muscle relaxation. All quantitative data from cited experiments are summarized for comparative analysis. Additionally, signaling pathways and experimental workflows are visualized using DOT language diagrams to facilitate a comprehensive understanding of the experimental designs and the compound's cellular effects.

## Data Presentation

### Table 1: In Vitro Efficacy of BMS-191095 Hydrochloride

Assay	Agonist	Cell/Tissue Type	Parameter	Value (μM)	Reference
Platelet Aggregation Inhibition	Collagen	Washed Human Platelets	IC50	63.9	<a href="#">[2]</a>
Platelet Aggregation Inhibition	Thrombin	Washed Human Platelets	IC50	104.8	<a href="#">[2]</a>
Cardioprotection	Ischemia/Reperfusion	Isolated Rat Hearts	EC25	1.5	<a href="#">[1]</a>

Note: IC50 (half maximal inhibitory concentration) represents the concentration of BMS-191095 required to inhibit the platelet aggregation response by 50%. EC25 (25% maximal effective concentration) denotes the concentration required to achieve 25% of the maximum protective effect against ischemic contracture.[\[1\]](#)[\[2\]](#)

## Experimental Protocols

### Mitochondrial Membrane Potential Assay

This protocol is designed to assess the effect of BMS-191095 on mitochondrial membrane potential ( $\Delta\Psi_m$ ) in cultured cells using a fluorescent dye, such as Tetramethylrhodamine, Ethyl Ester (TMRE). A decrease in TMRE fluorescence indicates mitochondrial depolarization, consistent with the opening of mitoKATP channels.

Materials:

- Cultured cells (e.g., vascular smooth muscle cells, cardiomyocytes)
- **BMS-191095 hydrochloride** stock solution (in DMSO)
- TMRE stock solution (in DMSO)
- Cell culture medium
- Phosphate-buffered saline (PBS)

- FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as a positive control for depolarization
- 96-well black, clear-bottom microplate
- Fluorescence microplate reader or fluorescence microscope

#### Procedure:

- Cell Seeding: Seed cells into a 96-well microplate at a suitable density and allow them to adhere overnight in a CO<sub>2</sub> incubator at 37°C.
- Compound Treatment: Prepare serial dilutions of **BMS-191095 hydrochloride** in cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of BMS-191095. Include wells with vehicle control (DMSO) and a positive control (FCCP, e.g., 10 µM).
- Incubation: Incubate the plate for the desired period (e.g., 30 minutes to 1 hour) in the CO<sub>2</sub> incubator at 37°C.
- TMRE Staining: Add TMRE to each well to a final concentration of 100-200 nM.
- Staining Incubation: Incubate the plate for 20-30 minutes in the CO<sub>2</sub> incubator at 37°C, protected from light.
- Washing: Gently wash the cells twice with pre-warmed PBS to remove excess dye.
- Fluorescence Measurement: Add pre-warmed PBS or cell culture medium to each well. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for TMRE (e.g., Ex/Em ~549/575 nm).
- Data Analysis: Normalize the fluorescence intensity of BMS-191095-treated wells to the vehicle control wells. A decrease in fluorescence intensity indicates mitochondrial depolarization.

## Platelet Aggregation Assay

This protocol measures the ability of BMS-191095 to inhibit platelet aggregation induced by agonists like collagen or thrombin. The assay is typically performed using a light transmission aggregometer.

#### Materials:

- Freshly drawn human whole blood anticoagulated with sodium citrate
- **BMS-191095 hydrochloride** stock solution (in DMSO)
- Platelet agonists: Collagen, Thrombin
- MitoKATP channel antagonists (for mechanistic studies): Glibenclamide, 5-Hydroxydecanoate (5-HD)
- Tyrode's buffer
- Light transmission aggregometer and cuvettes

#### Procedure:

- Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP. To obtain platelet-poor plasma (PPP), centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes.
- Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately  $2.5-3.0 \times 10^8$  platelets/mL using PPP.
- Baseline Measurement: Place a cuvette with PPP in the aggregometer to set the 100% aggregation baseline. Place a cuvette with PRP to set the 0% aggregation baseline.
- Incubation with BMS-191095: Pre-incubate the PRP with various concentrations of **BMS-191095 hydrochloride** or vehicle (DMSO) for a specified time (e.g., 3-5 minutes) at 37°C with stirring in the aggregometer cuvettes.
- Induction of Aggregation: Add the platelet agonist (e.g., collagen at 2-5 µg/mL or thrombin at 0.1-0.5 U/mL) to the cuvette to induce aggregation.

- **Data Recording:** Record the change in light transmission for several minutes until the aggregation response reaches a plateau.
- **Mechanistic Studies (Optional):** To confirm the role of mitoKATP channels, pre-incubate the PRP with an antagonist like glibenclamide (e.g., 10  $\mu$ M) or 5-HD (e.g., 100  $\mu$ M) for 30 minutes before adding BMS-191095.[\[2\]](#)
- **Data Analysis:** Calculate the percentage of aggregation inhibition for each concentration of BMS-191095 compared to the vehicle control. Determine the IC50 value from the dose-response curve.

## Vascular Smooth Muscle Relaxation Assay

This protocol assesses the vasorelaxant effect of BMS-191095 on isolated arterial rings, typically using an organ bath setup.

Materials:

- Isolated arteries (e.g., rat thoracic aorta, cerebral arteries)
- Krebs-Henseleit solution (or similar physiological salt solution)
- **BMS-191095 hydrochloride** stock solution (in DMSO)
- Vasoconstrictor agent (e.g., Phenylephrine, KCl)
- Organ bath system with force transducers
- Carbogen gas (95% O<sub>2</sub>, 5% CO<sub>2</sub>)

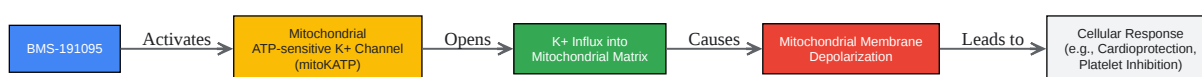
Procedure:

- **Tissue Preparation:** Isolate the artery and carefully clean it of surrounding connective tissue. Cut the artery into rings of 2-3 mm in length. The endothelium can be mechanically removed if studying endothelium-independent effects.
- **Mounting:** Mount the arterial rings in the organ baths filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

- **Equilibration:** Allow the rings to equilibrate for at least 60-90 minutes under a resting tension of 1-2 g, with solution changes every 15-20 minutes.
- **Viability Check:** Test the viability of the rings by inducing a contraction with a high concentration of KCl (e.g., 60-80 mM). For endothelium-intact rings, assess endothelium integrity by observing relaxation in response to acetylcholine after pre-contraction with phenylephrine.
- **Pre-contraction:** After a washout period, induce a stable submaximal contraction with a vasoconstrictor like phenylephrine (e.g., 1  $\mu$ M).
- **Cumulative Concentration-Response Curve:** Once the contraction is stable, add **BMS-191095 hydrochloride** in a cumulative manner to the bath, allowing the relaxation response to stabilize at each concentration before adding the next.
- **Data Recording:** Record the changes in isometric tension throughout the experiment.
- **Data Analysis:** Express the relaxation at each concentration as a percentage of the pre-contraction induced by the vasoconstrictor. Plot the concentration-response curve and calculate the EC50 value if a full relaxation is achieved.

## Mandatory Visualizations

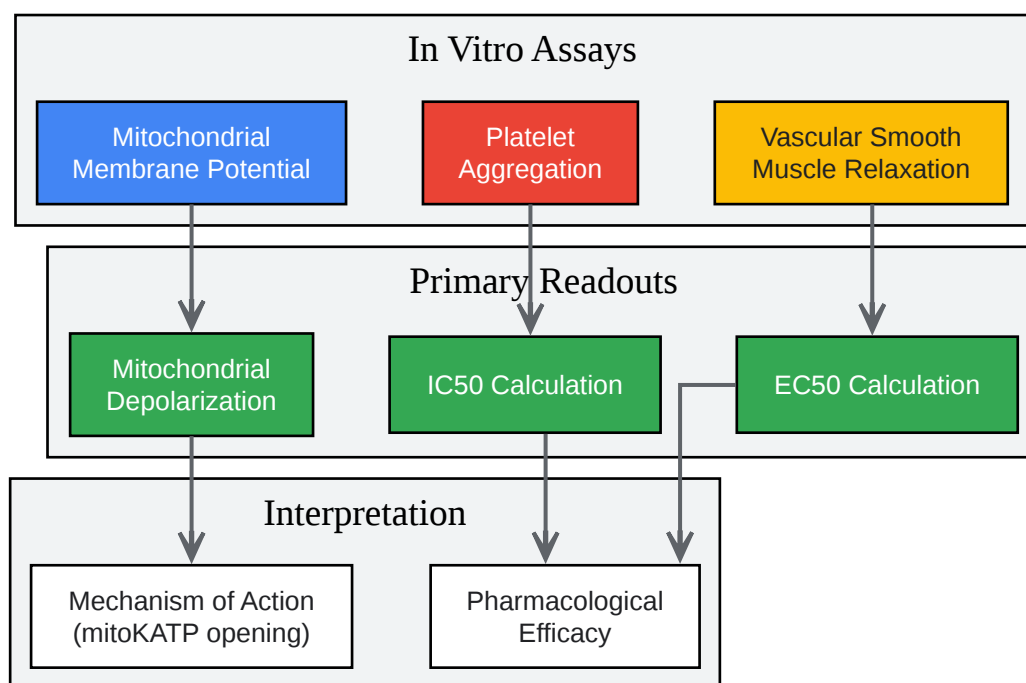
### Signaling Pathway of BMS-191095



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Caption: Mechanism of action of BMS-191095.

## Experimental Workflow for In Vitro Characterization



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Caption: Workflow for evaluating BMS-191095 in vitro.

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## References

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